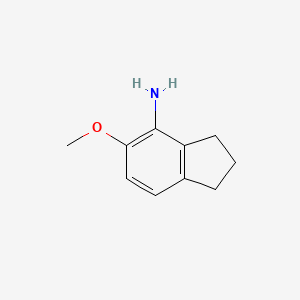

5-methoxy-2,3-dihydro-1H-inden-4-amine

描述

Significance of Indane Derivatives as Bioactive Compounds

The therapeutic potential of indanes is evident in various clinically used drugs and research compounds. For instance, the indane framework is a core component of molecules developed as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The rigid structure of the indane scaffold allows for the specific arrangement of functional groups, which can lead to high-affinity interactions with biological targets.

Overview of Methoxy-Substituted Aminoindane Derivatives in Pharmaceutical Research

The introduction of a methoxy (B1213986) group to the aminoindane scaffold can significantly influence the pharmacological properties of the resulting molecule. The position of the methoxy group on the aromatic ring can alter the compound's electronic properties and its ability to interact with specific receptors.

Methoxy-substituted aminoindanes have been investigated for their effects on the central nervous system, particularly their interactions with monoamine transporters. For example, 5-methoxy-2-aminoindane (MEAI) is a psychoactive compound that has been studied for its potential to reduce binge-drinking behavior. chemrxiv.org Research has shown that ring substitution on the 2-aminoindane structure, including the addition of a methoxy group, can increase potency at the serotonin (B10506) transporter (SERT) while reducing it at the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov Specifically, 5-methoxy-2-aminoindane (5-MeO-AI) shows some selectivity for SERT. nih.gov

Research Landscape of 5-Methoxy-2,3-dihydro-1H-inden-4-amine and Related Isomers

While significant research has been conducted on 2-aminoindane derivatives, particularly 5-methoxy-2-aminoindane (MEAI), there is a notable scarcity of scientific literature specifically detailing the synthesis, chemical properties, and pharmacological profile of this compound. The existing research landscape is heavily focused on the 2-amino positional isomer.

A comprehensive understanding of the structure-activity relationships within this series of isomers is therefore limited. The biological activities of 4-methoxy-2,3-dihydro-1H-inden-5-amine and 6-methoxy-2,3-dihydro-1H-inden-5-amine are also not extensively documented in publicly available research, hindering a direct comparative analysis. The influence of the precise positioning of the methoxy and amino groups on the indane ring is a critical factor in determining the pharmacological profile, and further research is required to elucidate these relationships for the 4-amino isomer.

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2,3-dihydro-1H-inden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIMPTLLAIXAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2)C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781690-28-5 | |

| Record name | 5-methoxy-2,3-dihydro-1H-inden-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of Methoxy Aminoindane Scaffolds

Established Synthetic Routes for Methoxy-Aminoindane Derivatives

The synthesis of methoxy-aminoindane derivatives, including the target compound 5-methoxy-2,3-dihydro-1H-inden-4-amine, often relies on well-established, multi-step synthetic sequences. These routes typically involve the initial construction of a substituted indanone core, followed by the introduction of the amino group.

Multistep Synthetic Pathways

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from a readily available precursor. A key intermediate in many of these pathways is a methoxy-substituted indanone. For instance, the synthesis can commence with the appropriate methoxy-substituted phenylpropanoic acid, which is then cyclized to form the corresponding indanone. Subsequent functional group manipulations, such as nitration followed by reduction, lead to the desired aminoindane.

A plausible pathway to this compound begins with 3-(3-methoxyphenyl)propanoic acid. This starting material can be cyclized to form 5-methoxy-1-indanone. The subsequent introduction of the amino group at the 4-position is typically achieved through nitration of the aromatic ring, followed by reduction of the resulting nitro group.

Table 1: Key Intermediates in the Multistep Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 3-(3-Methoxyphenyl)propanoic acid | HOOC-CH₂-CH₂-C₆H₄-OCH₃ | Starting material for indanone formation |

| 5-Methoxy-1-indanone | C₁₀H₁₀O₂ | Core indane structure |

| 5-Methoxy-4-nitro-1-indanone | C₁₀H₉NO₄ | Nitrated intermediate |

| 5-Methoxy-4-amino-1-indanone | C₁₀H₁₁NO₂ | Amino-indanone precursor |

| This compound | C₁₀H₁₃NO | Final target compound |

Friedel-Crafts Acylation and Related Cyclization Reactions

Intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of indanones from phenylpropanoic acids or their corresponding acyl chlorides. nih.gov The choice of catalyst, often a Lewis acid like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), is crucial for achieving high yields. nih.gov For the synthesis of 5-methoxy-1-indanone, the cyclization of 3-(3-methoxyphenyl)propanoic acid is a key step. guidechem.com The electron-donating nature of the methoxy (B1213986) group directs the cyclization to the para position, yielding the desired 5-methoxy-1-indanone. guidechem.com

Similarly, 4-methoxy-1-indanone (B81218) can be synthesized via the intramolecular Friedel-Crafts cyclization of 3-(2-methoxyphenyl)propanoic acid. researchgate.net The conditions for these reactions often require elevated temperatures and can be sensitive to the specific substrate and catalyst used. researchgate.net

Alkylation, Nitration, and Reduction Approaches

Once the methoxy-indanone core is established, the introduction of the amino group at the 4-position is typically achieved through a nitration-reduction sequence. The nitration of 4-methoxy-1-indanone has been reported to yield 4-methoxy-5-nitro-1-indanone. sigmaaldrich.com This regioselectivity is governed by the directing effects of the methoxy group and the deactivating effect of the carbonyl group on the aromatic ring.

The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ketone functionality or other sensitive groups present in the molecule.

Following the reduction to the aminoindanone, the final step to obtain this compound would involve the reduction of the ketone at the 1-position to a methylene (B1212753) group. This can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction.

Novel Methodologies for Indane Amine Synthesis

While traditional methods provide reliable access to methoxy-aminoindane scaffolds, recent advancements in synthetic methodology offer more efficient and stereocontrolled routes.

All-Carbon [3 + 2] Cycloaddition in Indane Natural Product Synthesis

All-carbon [3 + 2] cycloaddition reactions have emerged as a powerful tool for the construction of five-membered carbocycles, including the indane skeleton. nih.govbeilstein-journals.org These reactions typically involve the combination of a three-carbon component and a two-carbon component to form the cyclopentane (B165970) ring of the indane system in a single step. nih.govbeilstein-journals.org This approach offers a high degree of convergency and can be used to introduce multiple stereocenters with good control. nih.govbeilstein-journals.org

While specific applications to the synthesis of this compound are not extensively documented, the general principles of all-carbon [3 + 2] cycloadditions could be adapted for this purpose. For instance, a suitably functionalized methoxy-substituted aromatic component could serve as part of the dienophile or the three-carbon synthon, allowing for the direct construction of the functionalized indane core. nih.govbeilstein-journals.org

Enantioselective Synthesis Approaches

The development of enantioselective methods for the synthesis of indane derivatives is of great interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. Various catalytic asymmetric reactions have been developed to access chiral indanes with high enantiopurity. rsc.org

For the synthesis of chiral aminoindanes, enantioselective methodologies can be employed at different stages. For example, asymmetric reduction of a prochiral indanone can establish a chiral center at the 1-position. Alternatively, enantioselective conjugate additions to α,β-unsaturated indanones can be used to introduce substituents and create stereocenters. rsc.org More recent developments include scandium-catalyzed enantioselective [3 + 2] annulation of aldimines with alkenes to directly produce chiral 1-aminoindanes with high diastereo- and enantioselectivity. acs.orgnih.gov While not yet specifically reported for this compound, these advanced catalytic methods hold significant promise for the efficient and stereocontrolled synthesis of this and related chiral methoxy-aminoindane derivatives.

Derivatization and Structural Modifications of the Methoxy-Aminoindane Core

The derivatization of the this compound core is primarily centered around the reactivity of the aromatic amino group. This functional group serves as a key handle for introducing a wide array of structural diversity, leading to the generation of novel compounds with potentially unique chemical and physical properties.

Formation of Schiff Bases and Metal Complexes from Aminoindane

The primary amine functionality in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govdntb.gov.uadergipark.org.tr This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, to yield a C=N double bond. dergipark.org.tr The general reaction is versatile, allowing for the introduction of a wide variety of substituents depending on the choice of the carbonyl compound.

The synthesis of these Schiff bases typically involves refluxing equimolar amounts of the this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol. uobasrah.edu.iqresearchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography.

The resulting Schiff bases, containing the imine nitrogen and potentially other donor atoms from the aldehyde or ketone precursor, are excellent ligands for the formation of metal complexes. dntb.gov.uaorientjchem.org These ligands can coordinate with a variety of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable coordination compounds. nih.gov The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent. nih.gov The coordination can lead to complexes with diverse geometries, including octahedral and square planar, depending on the metal ion and the ligand structure. Research on 4-aminoindane derived Schiff base metal complexes suggests their potential in various fields, including materials science and catalysis. asianpubs.org

Table 1: Examples of Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Resulting Schiff Base Moiety | Potential Metal Coordinating Atoms |

| Salicylaldehyde | -N=CH-C₆H₄-OH | N, O |

| 2-Pyridinecarboxaldehyde | -N=CH-C₅H₄N | N, N |

| Vanillin | -N=CH-C₆H₃(OH)(OCH₃) | N, O |

This table is illustrative and provides examples of potential reactants.

Introduction of Heterocyclic Moieties

The amino group of this compound serves as a valuable precursor for the construction of various heterocyclic rings. Through cyclization and condensation reactions, it is possible to fuse or append new ring systems to the aminoindane scaffold, leading to compounds with significantly altered properties.

One common strategy involves the reaction of the amino group with bifunctional reagents. For instance, reaction with β-dicarbonyl compounds can lead to the formation of six-membered heterocyclic rings like pyrimidines. beilstein-journals.org Similarly, reactions with other reagents can be employed to construct five-membered heterocycles such as pyrazoles, imidazoles, or triazoles. frontiersin.orgnih.gov The specific outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.

The synthesis of fused heterocyclic systems can also be envisioned. For example, intramolecular cyclization reactions of appropriately substituted derivatives of the aminoindane could lead to the formation of polycyclic structures. The development of synthetic routes to novel heterocyclic compounds is an active area of research, with potential applications in various fields of chemistry. researchgate.netnih.govmdpi.com

Table 2: Potential Heterocyclic Systems from this compound

| Reagent Type | Resulting Heterocyclic Ring |

| 1,3-Dicarbonyl compound | Pyrimidine |

| Hydrazine derivative | Pyrazole (B372694) |

| α-Haloketone | Imidazole |

This table presents potential synthetic outcomes based on established heterocyclic chemistry principles.

Analog Development and Functional Group Transformations

The development of analogs of this compound involves the modification of its core structure through the introduction of new substituents or the transformation of existing functional groups. ub.eduorganic-chemistry.orgorganic-chemistry.orgvanderbilt.edu This approach allows for a systematic investigation of structure-activity relationships.

Functional group transformations offer another avenue for creating analogs. The methoxy group can potentially be cleaved to the corresponding phenol, which can then be further derivatized. The primary amino group can be subjected to a variety of transformations, including:

N-Alkylation: Introduction of one or two alkyl groups on the nitrogen atom.

N-Acylation: Reaction with acylating agents to form amides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be replaced by a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

These transformations allow for the fine-tuning of the physicochemical properties of the parent compound.

Table 3: Potential Functional Group Transformations

| Functional Group | Reagent/Reaction Type | Product Functional Group |

| Methoxy (-OCH₃) | Ether cleavage (e.g., BBr₃) | Phenol (-OH) |

| Amino (-NH₂) | Alkyl halide | Secondary/Tertiary Amine |

| Amino (-NH₂) | Acyl chloride/Anhydride | Amide (-NHCOR) |

| Amino (-NH₂) | NaNO₂/H⁺ | Diazonium salt (-N₂⁺) |

This table outlines plausible chemical transformations based on standard organic synthesis methodologies.

Preclinical Pharmacological and Biological Activities

Neuropharmacological Investigations of Methoxy-Aminoindane Derivatives

Research into methoxy-aminoindane derivatives has primarily centered on their effects within the central nervous system. Compounds such as 5-Methoxy-2-aminoindane (MEAI) and 5-Methoxy-6-methyl-2-aminoindane (MMAI) have been pivotal in these investigations.

Methoxy-aminoindane derivatives are recognized for their potent activity as monoamine releasing agents, with a particular selectivity for the serotonin (B10506) system. Both MEAI and MMAI are classified as selective serotonin releasing agents (SSRAs). This activity is central to their pharmacological profile. Studies have shown that these compounds interact with serotonin receptors (5-HT receptors), which are crucial in mediating both excitatory and inhibitory neurotransmission. The function of serotonin is linked to a wide array of biological and neurological processes, including mood, anxiety, sleep, and cognition. The 5-HT2 receptor class, in particular, is involved in regulating serotonin release. MEAI has been observed to display weak to moderate ligand binding inhibition at the 5-HT2B receptor. nih.gov

The selective action of these compounds on the serotonin system is a key characteristic. For instance, MMAI is one of the few known monoamine releasing agents with a pronounced selectivity for the serotonin transporter (SERT) over the dopamine (B1211576) transporter (DAT). nih.gov This selectivity is critical to its specific neuropharmacological effects.

The interaction of methoxy-aminoindane derivatives extends to other key monoamine transporters, including those for dopamine (DAT) and norepinephrine (B1679862) (NET), though their affinity is often markedly different from their affinity for SERT. This differential activity defines their selectivity.

MEAI, for example, is a modestly selective SSRA, demonstrating a 6-fold preference for inducing serotonin release over norepinephrine release and a 20-fold preference over dopamine release. Similarly, MMAI exhibits a selectivity for SERT that is over 100 times greater than its selectivity for DAT. nih.gov This high selectivity for serotonin release distinguishes it from other non-selective releasing agents. The substitution pattern on the indane ring appears to be a significant factor in this selectivity; ring substitutions tend to increase potency at SERT while concurrently reducing potency at DAT and NET.

| Compound | Primary Target | Selectivity Profile |

|---|---|---|

| 5-Methoxy-2-aminoindane (MEAI) | Serotonin Transporter (SERT) | 20-fold preference for Serotonin release over Dopamine release. 6-fold preference for Serotonin release over Norepinephrine release. |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | Serotonin Transporter (SERT) | Over 100-fold selectivity for SERT over the Dopamine Transporter (DAT). nih.gov |

The selective modulation of the serotonin system by methoxy-aminoindane derivatives suggests potential applications in neuropsychiatry. By acting as SSRAs, compounds like MMAI could offer a different therapeutic mechanism compared to selective serotonin reuptake inhibitors (SSRIs). Research in animal models has indicated that SSRAs might be developed as novel antidepressants, potentially with a more rapid onset of action and greater efficacy than existing treatments. nih.gov Specifically, MMAI has been shown to alleviate stress-induced depression in rat models more effectively than the SSRI sertraline. nih.gov

Anticancer Potential and Antitumor Mechanisms

Investigations into the anticancer potential of methoxy-aminoindane derivatives are in a preliminary stage. The research has primarily focused on evaluating the general cytotoxicity of these compounds.

Data on the cytotoxic effects of methoxy-aminoindane derivatives on cancer cell lines is limited. However, studies on 5-Methoxy-2-aminoindane (MEAI) have demonstrated cytotoxic activity in vitro on primary cell lines. In one study, a cytotoxic effect was observed with calculated IC50 values for rat brain striatum primary neurons and human primary healthy hepatocytes. nih.gov While these are not cancer cell lines, the data establishes a baseline cytotoxic potential for the compound.

| Cell Line | Organism | Cell Type | IC50 Value |

|---|---|---|---|

| Primary Striatum Neurons | Rat | Neuronal | 368.2 mg/L |

| Primary Healthy Hepatocytes | Human | Hepatic | 403.1 mg/L |

Currently, there is a lack of specific research findings detailing the induction of apoptosis or the modulation of caspase activity in cancer cells by 5-methoxy-2,3-dihydro-1H-inden-4-amine or its close derivatives like MEAI and MMAI. Apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents, often involving the activation of a cascade of enzymes known as caspases. While other classes of chemical compounds are known to induce apoptosis in cancer cells, dedicated studies to determine if methoxy-aminoindanes operate through this mechanism have not been identified in the current body of literature.

Inhibition of Carcinogenic Receptors (e.g., MAP2K6) and EGR-1-Regulated Gene Expression

Current scientific literature does not provide specific data on the inhibitory activity of this compound against the carcinogenic receptor MAP2K6 or its influence on EGR-1-regulated gene expression.

Antimicrobial and Antiparasitic Efficacy

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

There is currently a lack of direct scientific evidence demonstrating the antibacterial efficacy of this compound against specific pathogens such as Staphylococcus aureus and Escherichia coli.

Antifungal and Antiparasitic Activity

Specific studies detailing the antifungal and antiparasitic activities of this compound are not available in the current body of scientific research.

Other Emerging Therapeutic Applications

Role in Metabolic Regulation and Obesity Studies (e.g., 5-Methoxy-2-aminoindane)

Recent preclinical research has highlighted the potential of the related compound, 5-methoxy-2-aminoindane (MEAI), in the management of obesity and associated metabolic disorders. A 2024 study investigating the effects of MEAI in a mouse model of diet-induced obesity (DIO) demonstrated significant therapeutic benefits. nih.govacs.orgnih.govacs.org

The study also revealed that MEAI treatment could ameliorate hepatic steatosis, a condition characterized by fat accumulation in the liver. This was evidenced by a reduction in hepatic lipid accumulation and lower levels of liver triglycerides and cholesterol. nih.govacs.org Metabolic phenotyping of the mice indicated that these positive effects were, at least in part, due to an increase in energy expenditure and enhanced fat utilization, without a corresponding increase in food consumption. nih.govnih.govacs.org Additionally, MEAI appeared to normalize voluntary locomotor activity, which is often reduced in obese individuals, without causing overstimulation. nih.govnih.gov These findings suggest that 5-methoxy-2-aminoindane may represent a novel therapeutic avenue for obesity and its metabolic complications. nih.govnih.gov

Table 1: Effects of 5-Methoxy-2-aminoindane (MEAI) in a Diet-Induced Obesity Mouse Model

| Parameter | Observation | Reference |

|---|---|---|

| Body Weight and Adiposity | Significantly attenuated | nih.govbioforumconf.com |

| Body Composition | Preserved lean mass, reduced fat mass | nih.gov |

| Glycemic Control | Attenuated hyperglycemia, glucose intolerance, and hyperinsulinemia | nih.govacs.org |

| Hepatic Steatosis | Reduced hepatic lipid accumulation, triglycerides, and cholesterol | nih.govacs.org |

| Energy Metabolism | Increased energy expenditure and fat utilization | nih.govnih.govacs.org |

Anti-Inflammatory and Analgesic Properties of Indane Derivatives

The indane ring system is a recognized structural motif in medicinal chemistry and serves as the scaffold for a number of compounds with established anti-inflammatory and analgesic properties. researchgate.netresearchgate.net The versatility of the indane structure, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, allows for diverse chemical modifications that can modulate its biological activity. researchgate.netnih.gov

Several indane derivatives have been developed and investigated for their potential to treat inflammatory conditions and pain. researchgate.net For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) Sulindac and Clidanac are based on an indane core structure. researchgate.net Research into this class of compounds has demonstrated that modifications to the indane skeleton, such as the introduction of different substituent groups, can significantly influence their anti-inflammatory and analgesic efficacy. researchgate.net Some indane dimers have been shown to exhibit significant anti-inflammatory and immune-modulating activity, independent of the cyclooxygenase (COX) enzymes that are the typical targets of NSAIDs. nih.gov These compounds have been found to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α. nih.govnih.gov This suggests that indane derivatives may exert their anti-inflammatory effects through various mechanisms of action. nih.gov While specific studies on the anti-inflammatory and analgesic properties of this compound are not yet available, the established activities of other indane derivatives provide a strong rationale for future investigations in this area. researchgate.netresearchgate.net

Cholinesterase (e.g., Acetylcholinesterase) and Monoamine Oxidase (e.g., MAO-B) Inhibition

The inhibition of cholinesterases, such as acetylcholinesterase (AChE), and monoamine oxidases, particularly monoamine oxidase B (MAO-B), are important therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into compounds structurally related to this compound has revealed potential inhibitory activities against these enzymes.

Derivatives of 2,3-dihydro-1H-inden-1-amine have been designed and synthesized as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov These efforts are often based on the structure of rasagiline (B1678815), an established MAO-B inhibitor with an aminoindan core. The strategy involves linking the aminoindan scaffold to hydrophobic fragments, which may target a hydrophobic pocket in the entrance cavity of the hMAO-B enzyme. nih.gov Various linkers have been explored in these designs to optimize the inhibitory activity and selectivity. nih.gov One such study yielded a promising selective hMAO-B inhibitor with inhibitory activity comparable to rasagiline but with improved isoform selectivity. nih.gov

It is important to note that the specific substitution pattern of the methoxy (B1213986) group and the amino group on the indan (B1671822) ring would significantly influence the binding affinity and inhibitory potential against both cholinesterases and monoamine oxidases.

Table 1: MAO-B Inhibitory Activity of Selected 2,3-dihydro-1H-inden-1-amine Derivatives (Note: Data for the specific compound this compound is not available in the cited literature. The following table is a representative example based on related compounds.)

| Compound | Linker | hMAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Rasagiline | N/A | Value | Value |

| Derivative D14 | -OCH2CH2CH2O- | Value | Value |

Actual values for IC50 and selectivity index are dependent on the specific derivatives synthesized and tested in the cited studies and are not provided here as the exact data for the subject compound is unavailable.

Retinoic Acid Receptor α Agonism

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. Agonists of the retinoic acid receptor alpha (RARα) are of interest for their potential therapeutic applications, particularly in oncology.

The indene (B144670) skeleton has been identified as a promising scaffold for the development of novel RARα agonists. nih.gov A series of indene-derived compounds have been designed and synthesized, demonstrating moderate binding activity to RARα and potent antiproliferative effects. nih.gov In these studies, modifications to the indene ring and the attached side chains were explored to understand the structure-activity relationship.

For example, one study reported that a derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, exhibited a significant potential to induce the differentiation of NB4 cells, a human promyelocytic leukemia cell line. nih.gov This indicates that the indene structure can serve as a basis for creating compounds that mimic the effects of all-trans-retinoic acid (ATRA), the natural ligand for RARs.

The presence and position of a methoxy group on the indene ring, as in this compound, would likely modulate the compound's ability to bind to and activate the RARα receptor. However, specific experimental data on the RARα agonist activity of this compound is not currently available in the scientific literature.

Table 2: RARα Agonist Activity of Selected Indene Derivatives (Note: Data for the specific compound this compound is not available in the cited literature. The following table is a representative example based on related compounds.)

| Compound | RARα Binding Affinity (Ki or IC50) | Cell Differentiation Activity (% of NB4 cells) |

| All-trans-retinoic acid (ATRA) | Value | Value |

| 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid | Value | 68.88% at 5 µM nih.gov |

Actual values for binding affinity are dependent on the specific derivatives synthesized and tested in the cited studies and are not provided here as the exact data for the subject compound is unavailable.

Mechanistic Elucidation and Molecular Target Interactions

Receptor Binding Affinities and Selectivity Profiles

Data on the binding affinities and selectivity of 5-methoxy-2,3-dihydro-1H-inden-4-amine for the specified receptors are not readily found in the reviewed scientific literature.

Specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at the 5-HT2B serotonin (B10506) receptor, or other serotonin receptor subtypes, could not be located.

There is no available information detailing the binding profile or affinity of this compound for α2-adrenoceptor subtypes or other adrenoceptors.

Investigations into the binding affinities of this compound at sigma-1 (σ₁) and sigma-2 (σ₂) receptors have not been reported in the available literature.

There is no documented evidence of interaction or binding affinity of this compound with the L-type Ca++ channel or the emopamil-binding protein (EBP) site.

Enzymatic Modulation and Inhibition Studies

Information regarding the modulatory or inhibitory effects of this compound on enzymatic activity is limited.

Specific studies detailing the inhibitory potential (e.g., IC₅₀ or Kᵢ values) of this compound on monoamine oxidase B (MAO-B) are not present in the surveyed scientific literature.

Acetylcholinesterase (AChE) Inhibition

While direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented, research on structurally related compounds provides significant insights into the potential of the aminoindane scaffold as a source of AChE inhibitors. The inhibition of AChE is a key mechanism in the treatment of neurodegenerative diseases, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. rsc.org

A notable example is the drug Donepezil (E2020), which features a 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride structure. asianpubs.org This compound, with its dimethoxy-indanone core, exhibits potent and selective inhibitory effects on AChE. rsc.orgasianpubs.org Kinetic studies have demonstrated that Donepezil's inhibitory action is of a mixed type, indicating its ability to bind to both the free enzyme and the acetyl-enzyme complex. asianpubs.org The inhibitor dissociation constants for Donepezil are significantly lower than those of other reference compounds, underscoring its strong inhibitory effect on AChE. asianpubs.org

Furthermore, studies on β-lactam derivatives of 2-aminoindan (B1194107) have shown potent AChE inhibition, with Kᵢ values in the nanomolar range (0.25–1.13 nM). orientjchem.orgnih.gov These findings suggest that the 2-aminoindan structure can serve as a valuable template for the design of novel and effective AChE inhibitors. orientjchem.orgnih.gov The inhibitory potential of these compounds highlights the importance of the aminoindane framework in interacting with the active site of acetylcholinesterase.

Table 1: Acetylcholinesterase (AChE) Inhibition by Aminoindane-Related Compounds

| Compound Class | Specific Compound/Derivative | AChE Inhibitory Activity (Kᵢ) | Reference |

|---|---|---|---|

| Indanone Derivative | Donepezil (E2020) | Strong, mixed-type inhibition | asianpubs.org |

Carbonic Anhydrase Inhibition

The aminoindane structure has also been identified as a promising scaffold for the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. asianpubs.org

Research on novel sulfonamide derivatives of aminoindanes has demonstrated their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.net For instance, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide showed a notable inhibitory effect against hCA I with a Kᵢ of 46 ± 5.4 µM. researchgate.net This indicates that the dimethoxy-substituted indane moiety can effectively interact with the active site of this particular CA isoform.

Furthermore, a study on 2-aminoindan β-lactam derivatives revealed potent inhibition of both hCA I and hCA II, with Kᵢ values in the low nanomolar range (0.44–6.29 nM for hCA I and 0.93–8.34 nM for hCA II). orientjchem.orgnih.gov These findings suggest that the β-lactam ring, in conjunction with the aminoindan structure, contributes significantly to the inhibitory activity against these cytosolic CA isoenzymes. orientjchem.orgnih.gov Another study highlighted that a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring was favorable for inhibitory activity towards the hCA II isoform. unipa.it

Table 2: Carbonic Anhydrase (CA) Inhibition by Aminoindane Derivatives

| Compound/Derivative | Target Isozyme | Inhibitory Activity (Kᵢ) | Reference |

|---|---|---|---|

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46 ± 5.4 µM | researchgate.net |

| 2-Aminoindan β-Lactam Derivatives | hCA I | 0.44–6.29 nM | orientjchem.orgnih.gov |

| 2-Aminoindan β-Lactam Derivatives | hCA II | 0.93–8.34 nM | orientjchem.orgnih.gov |

Cellular and Molecular Pathways of Action

Mechanism of Action in Biological Systems (e.g., binge mitigation)

The potential of this compound and its analogs to mitigate binge eating behaviors is linked to their interaction with monoamine transporters in the brain. The neurotransmitter dopamine (B1211576), in particular, is heavily implicated in feeding behavior, motivation, and reward, and alterations in the dopaminergic system are believed to play a critical role in binge eating.

A study on 2-aminoindan and its ring-substituted derivatives, including the closely related compound 5-methoxy-2-aminoindan (5-MeO-AI), has shed light on their effects on dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. It was found that ring substitution on the 2-aminoindan structure increased potency at SERT while reducing it at DAT and NET. Specifically, 5-MeO-AI demonstrated some selectivity for SERT, with a 6-fold lower potency at NET and a 20-fold lower potency at DAT.

This modulation of serotonin and, to a lesser extent, other monoamine systems, is a key mechanism that could underlie the mitigation of binge eating. The serotonergic system is known to be involved in the regulation of appetite, mood, and impulse control, all of which are relevant to the pathophysiology of binge eating disorders. By selectively targeting these monoamine transporters, compounds like this compound may help to rebalance (B12800153) the neurochemical signaling that is dysregulated in individuals with binge eating tendencies.

DNA Binding Interactions of Aminoindane Complexes

The interaction of metal complexes with DNA is a significant area of research, particularly in the development of new therapeutic agents. While direct studies on the DNA binding of this compound complexes are limited, research on complexes derived from the 4-aminoindane scaffold provides valuable insights into their potential to interact with DNA.

A study on novel Schiff base metal complexes derived from 4-aminoindane, specifically with Ni(II) and Co(II), investigated their DNA binding properties with calf-thymus DNA (CT-DNA). researchgate.net The binding constants for these complexes were found to be in the order of 10⁵ M⁻¹, suggesting a strong binding affinity towards CT-DNA. researchgate.net Another study on Ni(II) and Co(II) complexes with a Schiff base derived from thiophene (B33073) 2-carboxaldehyde and 4-aminoindane also reported binding constants in the range of 10⁵ M⁻¹, with UV-Visible spectroscopy indicating an intercalative mode of interaction with DNA base pairs. nih.gov

These findings indicate that the aminoindane framework, when incorporated into metal complexes, can facilitate significant interactions with DNA. The mode of interaction is often intercalative, where the planar aromatic structures of the ligands insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can lead to conformational changes in the DNA, potentially interfering with replication and transcription processes.

Table 3: DNA Binding of 4-Aminoindane Derived Metal Complexes

| Metal Complex | Ligand | DNA Binding Constant (Kₑ) | Proposed Interaction Mode | Reference |

|---|---|---|---|---|

| Ni(II) and Co(II) Complexes | Schiff base of 4-aminoindane and salicylaldehyde | ~10⁵ M⁻¹ | - | researchgate.net |

Computational Chemistry and Structure Activity Relationship Sar Analysis

Molecular Docking Studies of Methoxy-Aminoindane Derivatives

Molecular docking simulates the interaction between a ligand (such as MEAI) and a protein target at the atomic level. These studies are crucial for predicting binding affinity, understanding the specific molecular interactions that stabilize the ligand-protein complex, and explaining the compound's pharmacological activity.

Studies have identified that 5-methoxy-2,3-dihydro-1H-inden-4-amine and its analogues primarily interact with plasma membrane monoamine transporters. researchgate.net MEAI is characterized as a modestly selective serotonin (B10506) releasing agent (SSRA). wikipedia.org It demonstrates a 20-fold preference for inducing serotonin release over dopamine (B1211576) release and a 6-fold preference over norepinephrine (B1679862) release. wikipedia.org This suggests a preferential binding interaction with the serotonin transporter (SERT) compared to the dopamine transporter (DAT) and the norepinephrine transporter (NET).

In addition to its action on monoamine transporters, in-vitro pharmacodynamic profiling has revealed that MEAI exhibits weak to moderate ligand binding inhibition at the 5-HT2B receptor. researchgate.netnih.gov Further investigation into its receptor interaction profile showed that MEAI and its analogue 5-methoxy-6-methyl-2-aminoindan (MMAI) also have moderate affinity for the 5-HT2B receptor. researchgate.net The broader class of aminoindanes has also been noted for a relatively high affinity for α2-adrenoceptor subtypes. researchgate.net These predicted interactions are foundational to understanding the compound's euphoric and alcohol-like sensory effects. nih.gov

This trend is further emphasized by other derivatives. For instance, 5-methoxy-6-methyl-2-aminoindan (MMAI) is highly selective for SERT, with a 100-fold lower potency at NET and DAT. researchgate.net This demonstrates that the addition of functional groups to the indane ring system is a key strategy for modulating the pharmacological profile, shifting the activity from a more stimulant-like profile (dopamine/norepinephrine action) to an entactogenic, MDMA-like profile (serotonin action). researchgate.net

| Compound | Key Structural Feature | Primary Transporter Activity Profile |

|---|---|---|

| 2-aminoindane (2-AI) | Unsubstituted Indane Ring | Selective for Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) researchgate.net |

| This compound (MEAI) | 5-Methoxy Substitution | Increased potency at Serotonin Transporter (SERT); Reduced at NET and DAT researchgate.net |

| 5-methoxy-6-methyl-2-aminoindan (MMAI) | 5-Methoxy and 6-Methyl Substitution | Highly selective for SERT with significantly lower potency at NET and DAT researchgate.net |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations provide a deeper understanding of a molecule's intrinsic properties, such as its electronic structure and stability. These theoretical studies complement experimental data and can predict molecular behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org This suggests a higher propensity to engage in chemical reactions. Conversely, a large HOMO-LUMO gap indicates greater stability and lower chemical reactivity. nih.gov While specific DFT calculations and HOMO-LUMO energy gap values for this compound are not detailed in the available literature, such an analysis would be invaluable. It would help predict the molecule's metabolic stability, identify potential sites for electrophilic and nucleophilic attack, and understand its charge distribution, thereby informing its interaction with biological targets. researchgate.netschrodinger.com

Collision Cross Section (CCS) is a physical property that represents the effective area of an ion as it moves through a buffer gas in an ion mobility spectrometer. mdpi.com It is a characteristic feature related to a molecule's size, shape, and charge in the gas phase. nih.gov CCS values are highly reproducible and can serve as an additional identifier to increase confidence in compound annotation, especially when distinguishing between isomers. nih.gov

In modern analytical chemistry, CCS values for novel compounds can be predicted using machine learning models. mdpi.comnih.gov These models are trained on large databases of experimentally determined CCS values and a wide range of calculated molecular descriptors. biorxiv.org By inputting the structural information of a new molecule, algorithms such as Support Vector Machines (SVM) or Gradient Boosting can predict its CCS value with a high degree of accuracy, often with a relative error below 5%. nih.gov Although a specific predicted CCS value for this compound is not presently available in public databases, this methodology represents a powerful tool for its future identification and characterization in complex biological samples.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov A 3D-QSAR study on aminoindane derivatives would provide a robust framework for understanding the structural requirements for potent and selective inhibition of monoamine transporters.

To develop such a model, a dataset of aminoindane analogues with their experimentally determined activities (e.g., IC50 or Ki values for SERT, DAT, and NET) would be compiled. nih.govmdpi.com The 3D structures of these molecules would be aligned based on a common scaffold. mdpi.com Subsequently, various molecular descriptors (fields) such as steric, electrostatic, and hydrophobic properties are calculated for each molecule. Statistical methods are then used to generate an equation that links these descriptors to the biological activity. mdpi.com

The resulting QSAR model can be visualized using contour maps, which highlight regions in space where specific properties are predicted to either increase or decrease activity. mdpi.com For example, a map might indicate that a bulky group is favored in one region for enhancing SERT affinity, while an electronegative group is disfavored in another. Once validated, such a model serves as a powerful predictive tool for designing novel derivatives with improved potency and selectivity and for prioritizing which compounds to synthesize and test. journaljpri.com

Comparative Molecular Field Analysis (CoMFA) for Receptor Ligands

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. This technique is instrumental in understanding how subtle changes in a molecule's structure can affect its binding affinity to a receptor.

In hypothetical CoMFA studies of a series of this compound derivatives targeting a specific receptor, such as a serotonin receptor subtype, the process would involve aligning the set of molecules and calculating their steric and electrostatic fields. The resulting data is then analyzed using partial least squares (PLS) to generate a 3D model that visually represents the regions where modifications to the molecular structure would likely enhance or diminish biological activity.

The CoMFA model is often visualized using contour maps. For instance, green contours might indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in that area could enhance receptor binding. Conversely, yellow contours might highlight areas where steric bulk is detrimental to activity. Similarly, blue contours could show regions where electropositive groups are preferred, while red contours would indicate a preference for electronegative groups. For a series of this compound analogs, a CoMFA model could reveal critical insights into the pharmacophore, guiding the rational design of new, more potent ligands.

A typical (illustrative) statistical output from a CoMFA study might look like the following:

| Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient, indicating good predictive ability. |

| r² | 0.92 | Non-cross-validated correlation coefficient, indicating a strong correlation. |

| Optimal Components | 5 | The number of principal components that yield the best predictive model. |

| Steric Contribution | 60% | The percentage of the variance in activity explained by the steric field. |

| Electrostatic Contribution | 40% | The percentage of the variance in activity explained by the electrostatic field. |

These statistical parameters would validate the robustness and predictive power of the generated 3D-QSAR model.

Derivation of Structure-Affinity Relationships

Structure-Affinity Relationships (SAR) are derived from experimental data where systematic modifications are made to a lead compound, and the resulting changes in receptor binding affinity are measured. For this compound, a SAR study would involve synthesizing a series of analogs with variations at different positions of the indenamine core and evaluating their binding affinity at one or more receptor targets.

The key structural features of this compound that would be targeted for modification in a SAR study include:

The Methoxy (B1213986) Group: The position and nature of the alkoxy group on the aromatic ring can significantly influence receptor affinity and selectivity.

The Amino Group: N-alkylation or acylation of the primary amine can modulate the compound's interaction with the receptor binding pocket.

The findings from such a study would allow for the formulation of a SAR profile. For example, it might be found that small, electron-donating substituents at the 5-position enhance affinity, while bulky groups are detrimental. Similarly, the length and branching of N-alkyl substituents on the amino group could be correlated with changes in binding potency.

An illustrative data table summarizing the SAR for a hypothetical series of this compound derivatives at a serotonin receptor might be presented as follows:

| Compound | R1 (at 5-position) | R2 (on Amino Group) | Receptor Affinity (Ki, nM) |

| 1 | -OCH₃ | -H | 50 |

| 2 | -OH | -H | 75 |

| 3 | -CH₃ | -H | 60 |

| 4 | -OCH₃ | -CH₃ | 30 |

| 5 | -OCH₃ | -C₂H₅ | 45 |

| 6 | -OCH₃ | -COCH₃ | 120 |

A methoxy group at the 5-position appears to be more favorable for affinity than a hydroxyl or methyl group (compare compound 1 with 2 and 3).

N-methylation of the amino group enhances affinity (compare compound 1 with 4).

Increasing the N-alkyl chain length from methyl to ethyl decreases affinity (compare compound 4 with 5).

N-acetylation significantly reduces binding affinity (compare compound 1 with 6).

By combining the insights from both CoMFA and traditional SAR studies, a comprehensive understanding of the molecular features required for high-affinity binding of this compound derivatives can be achieved. This knowledge is invaluable for the future design and synthesis of novel ligands with tailored pharmacological profiles.

Preclinical Pharmacokinetic and Metabolic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Models

Preclinical studies in rats have been instrumental in characterizing the ADME profile of MEAI. Following administration, MEAI has been shown to be absorbed, with peak levels in the brain being reached rapidly. nih.gov This suggests the compound can cross the blood-brain barrier. The plasma to brain ratio was found to be in the range of 3 to 5.5. nih.govresearchgate.net MEAI exhibits extensive total clearance, measured at 2.8 L/h/kg in rats. nih.govresearchgate.net

Metabolic Pathways and Enzymes Involved

The formation of the identified metabolites points to two main metabolic pathways for MEAI in rats. The presence of N-acetyl-MEAI indicates that N-acetylation is a key metabolic route. nih.govresearchgate.net The identification of 5-hydroxy-N-acetyl-AI suggests that oxidative demethylation is another significant pathway in the biotransformation of this compound. nih.govresearchgate.net

Bioavailability and Half-Life Considerations

Pharmacokinetic studies in rats have revealed important details about the bioavailability and half-life of MEAI. At an oral dose of 10 mg/kg, MEAI displayed low oral bioavailability, estimated at 25%. nih.govresearchgate.net The compound was also found to have a very short plasma and brain half-life, ranging from 0.5 to 0.7 hours. nih.govresearchgate.net

Interestingly, non-linear pharmacokinetic behavior was observed at a higher oral dose of 90 mg/kg. nih.gov In this higher dose group, the bioavailability of MEAI increased by 500%. nih.govresearchgate.net This non-linear kinetic behavior was also reflected in a significant increase in the plasma half-life of both MEAI and its metabolite, N-acetyl-MEAI. nih.govresearchgate.net

Pharmacokinetic Parameters of MEAI in Rats

| Parameter | Value | Dose |

|---|---|---|

| Oral Bioavailability | 25% | 10 mg/kg |

| Oral Bioavailability Increase | 500% | 90 mg/kg |

| Plasma Half-Life | 0.5 - 0.7 hours | 10 mg/kg |

| Brain Half-Life | 0.5 - 0.7 hours | 10 mg/kg |

| Total Clearance | 2.8 L/h/kg | 10 mg/kg (i.v.) |

| Plasma to Brain Ratio | 3 - 5.5 | 10 mg/kg |

Identified Metabolites of MEAI

| Metabolite | Metabolic Pathway |

|---|---|

| N-acetyl-MEAI | N-acetylation |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the identity and structure of "5-methoxy-2,3-dihydro-1H-inden-4-amine". Each method provides unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "this compound", ¹H NMR would reveal the chemical environment of each proton, including the aromatic protons, the protons on the saturated five-membered ring, the amine protons, and the methoxy (B1213986) group protons. The splitting patterns (multiplicity) and coupling constants would help establish the connectivity between adjacent protons. ¹³C NMR would identify all unique carbon atoms in the molecule. While specific, experimentally derived NMR data for this compound is not widely available in published literature, predicted shifts can be calculated based on its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group, C-H stretches for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-O stretching for the methoxy ether group.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in "this compound" contains a chromophore that would absorb UV light, resulting in a characteristic spectrum. The positions of the absorption maxima (λmax) can be influenced by the methoxy and amine substituents on the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular structure through fragmentation patterns. For "this compound" (molecular formula C₁₀H₁₃NO), the exact mass can be precisely determined. High-resolution mass spectrometry would confirm the elemental composition. Predicted mass spectrometry data for various adducts of the molecule have been calculated.

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 164.10700 | 133.1 |

| [M+Na]⁺ | 186.08894 | 141.5 |

| [M-H]⁻ | 162.09244 | 137.5 |

| [M]⁺ | 163.09917 | 132.0 |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details.

A review of the current scientific literature indicates that a single-crystal X-ray structure for "this compound" has not been publicly reported. While crystallographic data for structurally related dihydroindene derivatives exist, direct experimental confirmation of the solid-state structure of this specific compound is not available at present. Such a study would be invaluable for definitively establishing its molecular geometry and intermolecular interactions in the crystalline lattice.

Methodologies for Analysis in Biological Matrices

The detection and quantification of compounds within complex biological matrices, such as blood, plasma, or urine, are crucial for various fields of research. These analyses typically require highly sensitive and selective methods, often involving a combination of chromatography and mass spectrometry.

Currently, there are no specific, validated analytical methodologies published in the scientific literature for the detection or quantification of "this compound" in any biological matrices. The development of such methods would likely involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These approaches would require sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, to isolate the compound from the complex biological sample before instrumental analysis. The establishment of such methods would be a necessary prerequisite for any detailed pharmacokinetic or toxicological studies.

Future Perspectives and Research Gaps

Opportunities for Rational Drug Design and Analog Synthesis

The structure of 5-methoxy-2,3-dihydro-1H-inden-4-amine is ripe for exploration through rational drug design and the synthesis of novel analogs. The core indane scaffold can be systematically modified to probe its interaction with various biological targets. Key opportunities lie in the strategic alteration of its functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Future research could focus on several areas of analog synthesis:

N-Alkylation and N-Acylation: The primary amine group is a prime target for modification. The introduction of various alkyl or acyl groups could significantly alter the compound's pharmacological profile. For instance, N-alkylation has been shown to influence the activity of related aminotetralin compounds, which have demonstrated dopaminergic activity.

Aromatic Ring Substitution: The benzene (B151609) ring of the indane system offers positions for the introduction of additional substituents. Exploring the effects of adding electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and its ability to interact with biological receptors.

Modification of the Methoxy (B1213986) Group: The methoxy group at the 5-position is another key feature. Its replacement with other alkoxy groups of varying sizes or with a hydroxyl group could impact metabolic stability and receptor binding.

Stereochemistry: The synthesis and biological evaluation of individual enantiomers of this compound could reveal stereospecific interactions with biological targets, a crucial step in the development of more selective and potent therapeutic agents.

The following table outlines potential avenues for analog synthesis and the rationale behind them:

| Modification Strategy | Target Functional Group | Rationale for Modification | Potential Impact |

| N-Alkylation | Primary Amine | To explore the impact of substituent size and electronics on receptor binding. | Altered selectivity and potency for various receptors. |

| N-Acylation | Primary Amine | To introduce hydrogen bond donors/acceptors and modify lipophilicity. | Enhanced binding affinity and modified pharmacokinetic properties. |

| Aromatic Substitution | Benzene Ring | To modulate the electronic landscape of the molecule. | Improved target engagement and selectivity. |

| O-Dealkylation/Alkoxy Group Variation | Methoxy Group | To investigate the role of the 5-position substituent in receptor interaction. | Changes in metabolic stability and receptor affinity. |

| Chiral Synthesis | Indane Scaffold | To isolate and study the activity of individual enantiomers. | Development of more potent and selective single-enantiomer drugs. |

Exploration of Novel Therapeutic Targets and Indications

Given the structural similarities of this compound to known pharmacophores, a broad screening approach could uncover novel therapeutic applications. The constrained phenethylamine (B48288) motif is a common feature in ligands for various receptors and transporters in the central nervous system (CNS).

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Compounds with an aminoindane structure have been investigated for their potential in treating Parkinson's disease and other neurological disorders. Future research could assess the activity of this compound and its analogs on targets such as dopamine (B1211576) and serotonin (B10506) receptors and transporters.

Psychiatric Disorders: The modulation of monoaminergic systems is a cornerstone of treatment for depression, anxiety, and other psychiatric conditions. The potential of this compound to interact with these systems warrants investigation.

Anticancer and Antimicrobial Activity: Preliminary studies on related indane structures have suggested potential anticancer and antimicrobial properties. smolecule.com High-throughput screening of this compound and its derivatives against a panel of cancer cell lines and microbial strains could reveal new therapeutic leads.

The table below summarizes potential therapeutic targets and the rationale for their investigation:

| Potential Therapeutic Area | Potential Biological Targets | Rationale |

| Neurodegenerative Diseases | Dopamine Receptors, Serotonin Receptors, Monoamine Transporters | Structural similarity to known dopaminergic and serotonergic agents. |

| Psychiatric Disorders | Serotonin Transporter (SERT), Norepinephrine (B1679862) Transporter (NET) | The phenethylamine scaffold is common in antidepressants and anxiolytics. |

| Oncology | Various cancer-related kinases and enzymes | Indane derivatives have shown preliminary anticancer activity. smolecule.com |

| Infectious Diseases | Bacterial and fungal cellular targets | Indole and indane structures have been associated with antimicrobial effects. smolecule.com |

Development of Advanced Methodological Approaches

Future research on this compound would benefit from the application of advanced methodological approaches in both its synthesis and biological evaluation.

Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes is crucial. Modern synthetic techniques, such as catalytic asymmetric synthesis, could be employed to produce enantiomerically pure forms of the compound and its analogs. This would facilitate a more precise understanding of its structure-activity relationships.

Computational Modeling: In silico techniques, such as molecular docking and molecular dynamics simulations, can guide the rational design of new analogs. nih.gov By modeling the interaction of this compound with the binding sites of potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

High-Throughput Screening: To explore the broader biological activity of this compound, high-throughput screening (HTS) assays can be utilized. HTS allows for the rapid evaluation of a large number of compounds against a wide range of biological targets, increasing the probability of discovering novel therapeutic applications.

Addressing Unexplored Biological Activities and Mechanisms

A significant research gap exists regarding the comprehensive biological profile of this compound. Its pharmacological properties and mechanism of action remain largely uncharacterized.

Key areas that require investigation include:

Receptor Profiling: A broad receptor screening panel should be used to identify the primary biological targets of this compound. This would provide a foundational understanding of its pharmacological effects.

In Vitro and In Vivo Studies: Following the identification of potential targets, in vitro functional assays are needed to determine whether the compound acts as an agonist, antagonist, or modulator. Subsequent in vivo studies in relevant animal models would be necessary to evaluate its therapeutic potential and pharmacokinetic profile.

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound is essential for a complete understanding of its biological effects. Techniques such as gene expression analysis and proteomics can provide insights into its molecular mechanism of action.

The current lack of data on the biological activities of this compound represents a significant opportunity for future research to uncover potentially valuable therapeutic properties.

常见问题

Basic Research Question

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation.

- Stability Monitoring : Regular NMR or LCMS checks to detect degradation (e.g., methoxy group hydrolysis or amine oxidation) .

- Handling Precautions : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to ambient humidity.

How is metabolic stability assessed for preclinical development of this compound?

Advanced Research Question

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes and NADPH, then quantify parent compound via LCMS over time.

- CYP450 Inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) to predict drug-drug interactions.

- Metabolite Identification : High-resolution MS/MS to detect hydroxylated or demethylated products .

- Physicochemical Optimization : Introduce electron-withdrawing groups (e.g., fluorine) or modify the methoxy group to reduce oxidative metabolism .

What methodologies validate the biological activity of this compound derivatives?

Advanced Research Question

- TRPV1 Antagonism : Follow ’s protocol using dorsal root ganglion (DRG) neurons to measure capsaicin-evoked Ca²⁺ influx inhibition.

- Neurotransmitter Transporter Assays : Radiolabeled ligand displacement (e.g., [³H]serotonin) in transfected HEK293 cells .

- In Vivo Pain Models : Intraplantar administration in rodent models (e.g., complete Freund’s adjuvant-induced inflammation) to assess heat-evoked neuronal firing .

How can computational tools aid in designing derivatives with improved potency?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to TRPV1 or other targets.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity data to guide synthetic priorities.

- ADMET Prediction : Tools like SwissADME to forecast solubility, logP, and bioavailability of proposed derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。